3-Hydroxy-4-(hydroxymethyl)benzaldehyde
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-hydroxy-4-(hydroxymethyl)benzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3/c9-4-6-1-2-7(5-10)8(11)3-6/h1-4,10-11H,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXSCMNWEKBBGMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=O)O)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00629336 | |
| Record name | 3-Hydroxy-4-(hydroxymethyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00629336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
212914-85-7 | |
| Record name | 3-Hydroxy-4-(hydroxymethyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00629336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Structural Context Within Benzaldehyde Derivatives
3-Hydroxy-4-(hydroxymethyl)benzaldehyde is a substituted aromatic aldehyde. Its structure is characterized by a benzene (B151609) ring functionalized with a formyl group (-CHO), a hydroxyl group (-OH) at position 3, and a hydroxymethyl group (-CH₂OH) at position 4. This specific arrangement of substituents differentiates it from other isomers such as the more commonly researched 4-Hydroxy-3-(hydroxymethyl)benzaldehyde.
The electronic properties of the benzene ring are influenced by these functional groups. The hydroxyl group is an activating, ortho-para directing group, while the formyl group is a deactivating, meta-directing group. The interplay of these groups, along with the hydroxymethyl group, dictates the molecule's reactivity and potential for further chemical transformations.
Below is a data table summarizing the key structural and chemical properties of this compound. nih.gov
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₈H₈O₃ |
| Molecular Weight | 152.15 g/mol |
| CAS Number | 212914-85-7 |
| Canonical SMILES | C1=CC(=C(C=C1C=O)O)CO |
| InChIKey | PXSCMNWEKBBGMW-UHFFFAOYSA-N |
Significance As a Versatile Organic Intermediate
The bifunctional nature of 3-Hydroxy-4-(hydroxymethyl)benzaldehyde, possessing both an aldehyde and a primary alcohol, theoretically positions it as a versatile intermediate in organic synthesis. The aldehyde group can undergo a variety of reactions, including oxidation to a carboxylic acid, reduction to an alcohol, and participation in condensation reactions to form new carbon-carbon bonds. The hydroxymethyl group can be oxidized or can act as a nucleophile. Furthermore, the phenolic hydroxyl group can be etherified or esterified.
This multifunctionality would typically allow for the synthesis of a diverse range of more complex molecules. However, a thorough review of academic and patent literature did not yield specific examples or detailed research on the utilization of this compound as a building block in the synthesis of pharmaceuticals, agrochemicals, or materials. The available information is predominantly focused on related benzaldehyde (B42025) derivatives.
Overview of Research Trajectories
Established Synthetic Pathways
Established routes to this compound and related structures often begin with simpler, commercially available aromatic compounds. These pathways involve a series of reactions to build the required substitution pattern.
Oxidation of Aromatic Precursors (e.g., Vanillin)
While the direct oxidation of the methoxy (B1213986) group in vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde) to a hydroxymethyl group is not a commonly reported transformation, related oxidative processes on similar precursors are fundamental in synthetic organic chemistry. The synthesis of vanillin itself often involves the oxidation of precursors. For instance, a two-step process can be employed starting from 4-hydroxybenzaldehyde (B117250), which is first brominated and then subjected to a copper-mediated methoxylation to yield vanillin. Enzymatic oxidation of vanillin has been studied, but this typically leads to the formation of vanillic acid rather than the hydroxymethyl derivative. The challenge in oxidizing a methyl group of a methoxy substituent to a hydroxymethyl group lies in controlling the oxidation to avoid further reaction to a carboxylic acid.
Hydrolysis of Lignin (B12514952)
Lignin, a complex polymer found in plant cell walls, serves as a significant natural source of various aromatic compounds. Through processes like alkaline aerobic oxidation, lignin can be degraded to produce valuable chemicals, most notably vanillin. While this compound is not a primary product of simple lignin hydrolysis, the degradation of lignin yields a variety of phenolic monomers that can potentially be converted into the target compound through subsequent chemical or biological transformations. The intricate structure of lignin, with its various linkages, means that its breakdown products are diverse, and isolating specific, less abundant compounds can be challenging.
Multistep Synthetic Routes to Related Benzene-1,2-dicarbaldehydes
The synthesis of this compound can be conceptualized within the broader context of preparing 3,4-disubstituted benzaldehydes. A general approach to such compounds may involve a sequence of reactions starting from a simple benzene (B151609) derivative. For instance, a multistep synthesis could begin with the formylation of a protected phenol (B47542), followed by the introduction of the second substituent.
A potential synthetic strategy could involve the selective ortho-formylation of a suitably protected 4-(hydroxymethyl)phenol. Formylation reactions like the Duff reaction or the Reimer-Tiemann reaction are classic methods for introducing an aldehyde group onto a phenolic ring, typically at the ortho position. epo.orgmdma.chgoogle.com
Duff Reaction: This reaction uses hexamine as the formylating agent in an acidic medium to introduce an aldehyde group ortho to a hydroxyl group on an aromatic ring. epo.orgmdma.ch
Reimer-Tiemann Reaction: This method employs chloroform (B151607) in a basic solution to achieve ortho-formylation of phenols. google.comresearchgate.net
A plausible, though not explicitly detailed in readily available literature for this specific compound, multistep synthesis could be envisioned as follows:
Protection of Phenol: Start with a commercially available phenol and protect the hydroxyl group to prevent unwanted side reactions in subsequent steps.
Introduction of the Hydroxymethyl Group: The protected phenol could then undergo hydroxymethylation.
Formylation: Following deprotection, a regioselective formylation reaction could be employed to introduce the aldehyde group at the desired position.
Final Modification: Any necessary final adjustments to the functional groups would be performed.
The synthesis of 2,3,4-trihydroxybenzaldehyde (B138039) from pyrogallol, involving phenolic hydroxyl protection, formylation, and deprotection, provides a template for the kind of multi-step strategy that would be required. google.com
Selective Functional Group Transformations
The presence of multiple reactive functional groups—a phenolic hydroxyl, a primary alcohol, and an aldehyde—in this compound necessitates careful control during chemical modifications. Selective transformations are crucial to target a specific group while leaving the others intact.
Nucleophilic Addition Reactions
The aldehyde functional group in this compound is susceptible to nucleophilic attack, a fundamental reaction of carbonyl compounds. This reactivity allows for the extension of the carbon skeleton and the formation of new functional groups.
Organometallic Reagents: Grignard reagents (R-MgX) and organolithium reagents (R-Li) are powerful nucleophiles that add to the carbonyl carbon of aldehydes to form secondary alcohols upon acidic workup. google.commasterorganicchemistry.com For this compound, the acidic phenolic proton would need to be considered, as it would be deprotonated by these strong bases. Therefore, an excess of the organometallic reagent or prior protection of the phenolic hydroxyl would be necessary.
Wittig and Horner-Wadsworth-Emmons Reactions: These reactions are powerful methods for converting aldehydes into alkenes. The Wittig reaction utilizes a phosphorus ylide, while the Horner-Wadsworth-Emmons (HWE) reaction employs a phosphonate (B1237965) carbanion. wikipedia.orgalfa-chemistry.com The HWE reaction often provides better stereoselectivity, favoring the formation of (E)-alkenes. wikipedia.org These reactions would transform the aldehyde group of this compound into a carbon-carbon double bond.
| Reaction Type | Nucleophile | Product Type |
|---|---|---|
| Grignard Reaction | R-MgX | Secondary Alcohol |
| Organolithium Addition | R-Li | Secondary Alcohol |
| Wittig Reaction | Phosphorus Ylide | Alkene |
| Horner-Wadsworth-Emmons Reaction | Phosphonate Carbanion | (E)-Alkene (typically) |
Condensation Reactions for Derivative Synthesis
The aldehyde functional group in hydroxybenzaldehydes is a versatile handle for constructing more complex molecular architectures through condensation reactions. These reactions typically involve the formation of a new carbon-carbon or carbon-nitrogen double bond. For instance, substituted hydroxybenzaldehydes can react with compounds containing an active methylene (B1212753) group, such as 3-acetylcoumarin, to form new coumarin (B35378) derivatives. researchgate.net This type of reaction is fundamental in synthesizing a diverse range of heterocyclic compounds.
One notable example is the synthesis of a 3-(3-(4-hydroxy-3-methylphenyl)acryloyl) coumarin, which is achieved through the condensation of 4-hydroxy-3-methylbenzaldehyde (B106927) with 3-acetylcoumarin. researchgate.net Similarly, one-pot condensation reactions involving various benzaldehydes, dimedone, and 4-hydroxycoumarin (B602359) can yield complex chromene-fused coumarins. researchgate.net These reactions highlight the utility of the benzaldehyde moiety as a key building block in the synthesis of elaborate molecular frameworks.
Green Chemistry Principles in Synthesis
Modern synthetic chemistry places a strong emphasis on the incorporation of green chemistry principles to minimize environmental impact. This includes the use of environmentally friendly solvents, the development of catalytic processes, and the application of energy-efficient techniques.
A key aspect of green synthesis is the reduction or elimination of hazardous organic solvents. Solvent-free, or neat, reaction conditions represent an ideal approach. For example, the Vilsmeier-Haack formylation of phenols to produce hydroxybenzaldehydes can be effectively carried out under solvent-free conditions by grinding the reactants in a mortar and pestle. ajrconline.org This method not only avoids the use of volatile organic solvents but also simplifies the work-up procedure. ajrconline.org
Another green approach involves using deep eutectic mixtures as reaction media, which are biodegradable and have low vapor pressure. rsc.org In cases where a solvent is necessary, the choice of a more environmentally benign option is preferred. For instance, the catalytic oxidation of p-cresol (B1678582) to p-hydroxybenzaldehyde has been successfully achieved in methanol, which is a less hazardous solvent compared to many alternatives. google.com
Catalysis is a cornerstone of green chemistry, offering pathways that are more efficient and generate less waste than stoichiometric reactions. In the synthesis of hydroxybenzaldehydes, both homogeneous and heterogeneous catalysts have been employed.
A high-yield synthesis of p-hydroxybenzaldehyde from p-cresol has been achieved using a heterogeneous CuMn-oxide catalyst supported on activated carbon. This catalyst is effective and can be separated from the reaction mixture and reused, which is a significant advantage for sustainable industrial processes. Homogeneous catalysts, such as cobalt(II) chloride, have also been used for the selective oxidation of p-cresol derivatives to the corresponding 4-hydroxybenzaldehydes in an oxygen atmosphere. google.comgoogleapis.com While efficient, the separation of homogeneous catalysts from the product can be more challenging.
Table 1: Catalytic Oxidation of p-Cresol to p-Hydroxybenzaldehyde
| Catalyst | Solvent | Oxidant | Conditions | Conversion (%) | Selectivity (%) | Reference |
|---|---|---|---|---|---|---|
| CuMn-oxide on Carbon | Methanol | O₂ | 348 K, 0.3 MPa | 99 | 96 | |
| Cobalt(II) chloride | Methanol | O₂ | 60°C, 1 bar | 90 | 59 | google.com |
Microwave-assisted synthesis has emerged as a powerful tool in green chemistry for its ability to dramatically reduce reaction times, increase product yields, and enhance reaction specificity. irjet.net This technique has been successfully applied to the synthesis of various derivatives of substituted benzaldehydes. irjet.netreadarticle.org
For example, the Vilsmeier-Haack formylation of phenols can be completed in just 30 seconds to 1 minute under microwave irradiation, compared to 20-30 minutes for the solvent-free grinding method. ajrconline.org The synthesis of chromium(III) complexes of vanillin has also been achieved using microwave heating, demonstrating its utility as an energy-efficient and less polluting alternative to conventional heating methods. irjet.net
Table 2: Comparison of Reaction Times for Vilsmeier-Haack Formylation
| Method | Reaction Time | Reference |
|---|---|---|
| Solvent-free (Mortar and Pestle) | 20-30 minutes | ajrconline.org |
| Microwave Irradiation | 30 seconds - 1 minute | ajrconline.org |
| Ultrasonic Radiation | 30-45 minutes | ajrconline.org |
Advanced Synthetic Strategies
To improve synthetic efficiency and construct molecular complexity, advanced strategies such as multicomponent reactions are increasingly being developed.
One-pot multicomponent reactions (MCRs), where three or more reactants are combined in a single reaction vessel to form a final product, are highly valued for their synthetic efficiency. um.edu.mt They reduce the number of isolation and purification steps, save time and resources, and are more atom-economical compared to traditional linear syntheses. um.edu.mt
Benzaldehydes are common substrates in MCRs. For instance, a variety of chromene-fused coumarins have been synthesized in good yields through a one-pot reaction of appropriate benzaldehydes, dimedone, and 4-hydroxycoumarin under solvent-free conditions using nano-silica sulfuric acid as a catalyst. researchgate.net Another example is the efficient, one-pot condensation of aldehydes, cyclic diketones, and naphthols to produce a range of benzoxanthenones using a heterogeneous catalyst. um.edu.mt These strategies exemplify how a simple precursor like a substituted benzaldehyde can be rapidly converted into a structurally complex and valuable molecule.
Flow Chemistry Optimization for Scalable Production
The transition from batch to continuous flow processing for the synthesis of fine chemicals and active pharmaceutical ingredients (APIs) has gained significant traction due to its numerous advantages, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and potential for automation and scalability. While specific literature on the continuous flow synthesis of this compound is not extensively available, the principles of flow chemistry can be applied to its plausible synthetic routes to achieve optimized and scalable production.
A potential synthetic strategy adaptable to flow chemistry for this compound could involve the selective protection of the hydroxyl groups of a starting material like protocatechuic acid or its derivatives, followed by reduction and subsequent deprotection steps. Each of these transformations can be optimized within a continuous flow setup.
Hypothetical Flow Synthesis Approach:
A multi-step flow synthesis could be envisioned as follows:
Selective Protection: A solution of a suitable starting material, such as 3,4-dihydroxybenzaldehyde, would be continuously mixed with a protecting group reagent in a microreactor. The precise stoichiometric control and rapid mixing in a flow reactor can enhance the selectivity of the protection step.
Reduction: The protected intermediate stream would then be introduced into a second reactor module, where it reacts with a reducing agent. For instance, the aldehyde functionality could be selectively reduced to a hydroxymethyl group. Flow chemistry allows for the safe handling of potentially hazardous reducing agents by generating them in situ or minimizing their inventory.
Deprotection: The resulting stream containing the protected diol would then pass through a deprotection module, which could involve a packed-bed reactor with a solid-supported catalyst or reagent to facilitate the removal of the protecting groups.
In-line Purification: The final product stream could be subjected to in-line purification techniques, such as liquid-liquid extraction or continuous chromatography, to isolate the pure this compound.
Optimization of Reaction Parameters:
The optimization of a continuous flow process involves a systematic investigation of various reaction parameters to maximize yield, purity, and throughput. Design of Experiments (DoE) is a powerful methodology often employed in conjunction with flow chemistry to efficiently explore the reaction space.
Key parameters for optimization include:
Temperature: Microreactors offer superior heat exchange, allowing for reactions to be conducted at significantly higher temperatures than in batch reactors without the risk of thermal runaways. This can dramatically accelerate reaction rates.
Pressure: By applying back-pressure regulators, solvents can be heated above their normal boiling points, further increasing reaction rates.
Flow Rate and Residence Time: The residence time of the reactants in the reactor coil determines the reaction time. Optimizing the flow rate is crucial for achieving complete conversion while maximizing throughput.
Stoichiometry: The precise mixing capabilities of flow reactors allow for the accurate control of reactant ratios, minimizing the formation of byproducts.
Data Tables for a Hypothetical Optimization Study:
The following tables represent hypothetical data from an optimization study for a key step in the synthesis of this compound, illustrating the impact of varying reaction parameters.
Table 1: Optimization of a Hypothetical Selective Protection Step in Flow
| Entry | Temperature (°C) | Residence Time (min) | Molar Ratio (Substrate:Reagent) | Yield (%) |
| 1 | 25 | 10 | 1:1.1 | 75 |
| 2 | 50 | 10 | 1:1.1 | 85 |
| 3 | 75 | 5 | 1:1.1 | 92 |
| 4 | 75 | 5 | 1:1.05 | 95 |
Table 2: Optimization of a Hypothetical Reduction Step in Flow
| Entry | Temperature (°C) | H₂ Pressure (bar) | Flow Rate (mL/min) | Catalyst | Conversion (%) |
| 1 | 30 | 10 | 0.5 | Pd/C | 88 |
| 2 | 30 | 20 | 0.5 | Pd/C | 95 |
| 3 | 50 | 20 | 1.0 | Pd/C | 98 |
| 4 | 50 | 20 | 1.0 | Pt/C | 92 |
Scalable Production:
One of the most significant advantages of flow chemistry is its straightforward scalability. Once the optimal reaction conditions are identified on a laboratory scale, production can be increased by either "scaling-up" (using larger reactors) or "numbering-up" (running multiple reactors in parallel). This approach avoids the challenges often associated with batch process scale-up, such as changes in heat and mass transfer characteristics. The continuous nature of the process also allows for unattended operation for extended periods, leading to higher productivity.
Advanced Spectroscopic and Computational Characterization
Spectroscopic Analysis Techniques
Spectroscopic methods are indispensable for elucidating the molecular structure and properties of chemical compounds. Techniques such as NMR, IR, Raman, UV-Vis, and Mass Spectrometry each provide unique information that, when combined, allows for unambiguous identification and characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR)
NMR spectroscopy is fundamental for determining the carbon-hydrogen framework of a molecule.
¹H NMR: A proton NMR spectrum for 3-Hydroxy-4-(hydroxymethyl)benzaldehyde would be expected to show distinct signals for the aldehydic proton, the aromatic protons, the methylene (B1212753) protons of the hydroxymethyl group, and the hydroxyl protons. The chemical shifts (δ, in ppm), splitting patterns (e.g., singlet, doublet), and coupling constants (J, in Hz) would confirm the substitution pattern on the benzene (B151609) ring.
¹³C NMR: A carbon-13 NMR spectrum would reveal signals for each unique carbon atom in the molecule, including the carbonyl carbon of the aldehyde, the aromatic carbons, and the methylene carbon. The chemical shifts would be characteristic of their chemical environment.
Table 4.1.1: Expected NMR Data for this compound
| ¹H NMR | Expected Chemical Shift (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| Aldehyde H | ~9.8 | Singlet | -CHO |
| Aromatic H | ~6.8 - 7.5 | Multiplets | Ar-H |
| Methylene H | ~4.6 | Singlet/Doublet | -CH₂OH |
| Phenolic OH | Variable | Singlet (broad) | Ar-OH |
| Alcoholic OH | Variable | Singlet/Triplet | -CH₂OH |
| ¹³C NMR | Expected Chemical Shift (ppm) | Assignment | |
| Carbonyl C | ~190 | -CHO | |
| Aromatic C | ~115 - 160 | Ar-C | |
| Methylene C | ~60-65 | -CH₂OH |
Note: This table represents expected values based on similar structures; actual experimental data is required for confirmation.
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in a molecule.
IR Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H stretching of the hydroxyl groups (a broad band around 3200-3600 cm⁻¹), the C=O stretching of the aldehyde (a sharp band around 1680-1700 cm⁻¹), C-O stretching, and aromatic C=C bending.
Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar bonds, such as the aromatic ring vibrations.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, which is useful for characterizing compounds with conjugated systems like the aromatic ring in this compound. The analysis would determine the wavelength of maximum absorption (λmax), which is related to the extent of conjugation and the presence of auxochromic groups (like -OH).
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, confirming the molecular formula C₈H₈O₃. The fragmentation pattern observed in the mass spectrum would offer structural clues, showing characteristic losses of functional groups like -CHO or -CH₂OH. The predicted monoisotopic mass is 152.047344 g/mol .
X-ray Diffraction (XRD) for Crystal Structure Elucidation
For a crystalline solid, single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the molecule and the packing of molecules in the crystal lattice. This analysis would provide data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding involving the hydroxyl and aldehyde groups.
Computational Chemistry and Molecular Modeling
In the absence of experimental data, computational methods can predict various molecular properties.
Computed Properties: Using software packages, descriptors such as the octanol-water partition coefficient (LogP), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors can be calculated. These parameters are useful for predicting the molecule's solubility, permeability, and potential intermolecular interactions.
Table 4.2.1: Computed Molecular Properties for this compound
| Property | Predicted Value |
|---|---|
| Molecular Formula | C₈H₈O₃ |
| Average Mass | 152.149 g/mol |
| Monoisotopic Mass | 152.047344 g/mol |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 3 |
| Rotatable Bonds | 2 |
These computational models provide a theoretical framework for the compound's structure and reactivity, which awaits experimental validation.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) serves as a powerful computational tool for investigating the electronic structure and properties of molecules. For phenolic aldehydes, quantum chemical calculations are frequently performed using DFT at the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) level of theory, often paired with a 6-31G(d,p) basis set. umons.ac.be This methodology has proven effective in optimizing molecular structures and predicting various chemical properties with a high degree of accuracy. researchgate.netexplorationpub.com Such calculations form the foundation for more detailed analyses, including molecular orbital and electrostatic potential studies.
Analysis of Molecular Geometry and Electronic Structure
Theoretical calculations are crucial for determining the optimized molecular geometry of compounds like this compound. In a study of the analogous 4-hydroxybenzaldehyde (B117250), DFT simulations were used to establish its most stable conformation, revealing a structure with C1 point group symmetry. umons.ac.be These calculations provide precise data on bond lengths and angles, which are essential for understanding the molecule's spatial arrangement. The analysis of electronic structure extends to properties such as the dipole moment, which for 4-hydroxybenzaldehyde was calculated to be 4.66 Debye, indicating a significant polarity that influences its intermolecular interactions and solubility. rsc.org
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)
Frontier Molecular Orbital (FMO) theory provides key insights into a molecule's chemical reactivity and kinetic stability. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter. A larger gap implies higher stability and lower chemical reactivity. For the related 4-hydroxybenzaldehyde, the HOMO-LUMO energy gap was calculated to be approximately 5.01 eV, suggesting significant chemical stability. umons.ac.be This analysis is vital for predicting how the molecule will interact with other chemical species.
Table 1: Calculated Chemical Reactivity Descriptors for 4-hydroxybenzaldehyde
| Parameter | Symbol | Value |
| HOMO Energy | εH | -6.55 eV |
| LUMO Energy | εL | -1.54 eV |
| Energy Gap | εL-εH | 5.01 eV |
| Ionization Potential | I | 6.55 eV |
| Electron Affinity | A | 1.54 eV |
| Global Hardness | η | 2.50 eV |
| Chemical Potential | µ | -4.04 eV |
| Electrophilicity Index | ω | 3.27 eV |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a visualization technique used to identify the charge distribution within a molecule and predict sites for electrophilic and nucleophilic attack. researchgate.net The MEP surface of 4-hydroxybenzaldehyde has been generated to illustrate electron-rich and electron-poor regions. umons.ac.be The map reveals that the most negative potential (electron-rich regions), shown in red, is concentrated around the oxygen atoms of the carbonyl and hydroxyl groups, making them susceptible to electrophilic attack. Conversely, the most positive potential (electron-poor regions), depicted in blue, is found around the hydrogen atoms, particularly the hydroxyl proton, indicating sites for nucleophilic attack. rsc.org
Solid-State and Intermolecular Interactions
Crystal Structure Analysis and Packing
The analysis of a molecule's crystal structure provides definitive information about its solid-state conformation and the nature of intermolecular interactions that govern its crystal packing. For this compound, the presence of hydroxyl, hydroxymethyl, and aldehyde functional groups makes it highly capable of forming strong intermolecular hydrogen bonds. nih.gov These interactions are expected to be the dominant force in its crystal lattice, likely leading to the formation of extended networks or chains. nih.govnih.gov Studies on similar molecules, such as 3-hydroxybenzaldehyde, have shown that molecules often form infinite chains where they are linked via hydrogen bonds between the hydroxyl and aldehyde groups. nih.gov While these interactions are anticipated, a specific single-crystal X-ray diffraction study for this compound has not been reported in publicly available databases, and thus its precise crystal packing arrangement remains undetermined.
Hydrogen Bonding Networks
A comprehensive analysis of the hydrogen bonding networks would involve identifying all classical hydrogen bonds (e.g., O-H···O) and weaker C-H···O interactions. This would include a detailed table of bond lengths, angles, and symmetry operations that describe how individual molecules connect to form a supramolecular structure. The presence of both a phenolic hydroxyl and an alcoholic hydroxymethyl group, in addition to the carbonyl group of the aldehyde, suggests the potential for a complex and extensive network of hydrogen bonds. These interactions would be crucial in dictating the crystal packing and influencing the compound's physical properties.
π-π Stacking and CH-π Interactions
The benzene ring in this compound is a key feature that could participate in π-π stacking and CH-π interactions. A detailed analysis would determine the presence and geometry of any such interactions, including the centroid-to-centroid distance for π-π stacking and the distances and angles for CH-π interactions. These weaker, non-covalent interactions would further contribute to the stability of the crystal lattice. The specific arrangement of substituents on the aromatic ring would influence the electron density of the π-system and, consequently, the nature and strength of these interactions.
Without a dedicated crystallographic or computational study, a scientifically rigorous and detailed article on these specific aspects of this compound cannot be constructed.
Biomedical and Biochemical Research Applications
Investigation of Biological Activities
Antimicrobial Properties
While direct studies on 3-Hydroxy-4-(hydroxymethyl)benzaldehyde are limited, research into structurally similar compounds, particularly dihydroxybenzaldehyde derivatives, provides significant insight into its potential antimicrobial capabilities. Phenolic benzaldehydes have demonstrated notable antimicrobial activity against various pathogens. frontiersin.org
For instance, studies on 2,3-dihydroxybenzaldehyde and 2,5-dihydroxybenzaldehyde (gentisaldehyde) have revealed their effectiveness against a wide array of Staphylococcus aureus strains responsible for bovine mastitis. frontiersin.org These compounds showed promising antimicrobial activity at concentrations that exhibited low cytotoxicity to bovine mammary epithelial cells. frontiersin.org Research on other benzaldehyde (B42025) derivatives, such as those incorporated into benzimidazole structures, has also shown activity against both Gram-positive and Gram-negative bacteria. nih.gov
The antimicrobial action of related dihydroxybenzaldehydes against 172 bovine mastitis S. aureus isolates has been quantified, as detailed in the table below.
Antimicrobial Activity of Dihydroxybenzaldehydes Against S. aureus
| Compound | MIC50 (mg/L) | MIC90 (mg/L) |
|---|---|---|
| Gentisaldehyde (2,5-dihydroxybenzaldehyde) | 500 | 1000 |
| 2,3-dihydroxybenzaldehyde | 500 | 833 |
Antioxidant Activity
The antioxidant potential of benzaldehyde and its derivatives is an area of active investigation. A sulfonic acid-based imine compound derived from a hydroxybenzaldehyde demonstrated good free radical scavenging activity as determined by the 2,2-Diphenyl-1-picrylhydrazyl (DPPH) method. dergipark.org.tr The antioxidant capacity was observed to increase with higher concentrations of the compound. dergipark.org.tr Furthermore, various studies have linked 3-hydroxybenzaldehyde and other flavonoids and polyphenolic substances to antioxidant activities. thegoodscentscompany.com
Enzyme Interaction Studies
Tyrosinase Inhibition
Tyrosinase is a key copper-containing enzyme that plays a critical role in melanin biosynthesis and the enzymatic browning of fruits and vegetables. brieflands.com Consequently, inhibitors of this enzyme are of great interest in the cosmetic, medical, and food industries. brieflands.comresearchgate.net Benzaldehyde and its derivatives have been identified as effective tyrosinase inhibitors. nih.gov
The inhibitory potency of benzaldehyde derivatives is closely linked to the substitution pattern on the aromatic ring, particularly the presence and position of hydroxyl groups. brieflands.com Studies have shown that dihydroxy-substituted benzaldehydes, such as 2,4-dihydroxybenzaldehyde and 3,4-dihydroxybenzaldehyde, are potent inhibitors of mushroom tyrosinase. brieflands.com The structural similarity of these compounds to this compound suggests it may also possess inhibitory activity. For example, 3,4-dihydroxybenzaldehyde (protocatechuic aldehyde) has been noted as an effective tyrosinase inhibitor. researchgate.net
Inhibitory Activity of Benzaldehyde Derivatives on Mushroom Tyrosinase
| Compound | IC50 (μM) | Inhibition Type |
|---|---|---|
| Benzaldehyde | 31.0 | Partial Noncompetitive nih.gov |
| p-Hydroxybenzaldehyde thiosemicarbazone (HBT) | 3.80 | Mixed-type acs.org |
| p-Methoxybenzaldehyde thiosemicarbazone (MBT) | 2.62 | Mixed-type acs.org |
| 2,4-dihydroxybenzaldehyde | Not specified | Competitive brieflands.com |
Cholinesterase Inhibition
Cholinesterase enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are crucial for regulating neurotransmission. nih.gov Inhibitors of these enzymes are the primary therapeutic agents for managing the symptoms of Alzheimer's disease by increasing the levels of the neurotransmitter acetylcholine in the brain. nih.gov
While the direct inhibitory activity of this compound on cholinesterases has not been extensively documented, research on structurally related heterocyclic compounds provides a basis for potential interaction. For example, a series of 3,4-dihydroquinazoline derivatives were tested for their inhibitory effects on both AChE and BChE. nih.gov The findings indicated that most of these compounds were weak inhibitors of AChE but demonstrated strong inhibitory activity against BChE. nih.gov Kinetic and molecular docking studies suggested a non-competitive or mixed-type inhibition, with the compounds binding to both the catalytic and peripheral sites of the enzyme. nih.gov
General Enzyme Inhibition Mechanisms
The interaction of small molecules like this compound with enzymes can occur through several mechanisms, which fundamentally alter the enzyme's catalytic efficiency. Aldehyde inhibitors often function by interacting with the enzyme's active site or other critical regions. patsnap.com
Common mechanisms include:
Competitive Inhibition : The inhibitor resembles the substrate and binds directly to the active site, preventing the actual substrate from binding. Several benzaldehyde derivatives, such as 2,4-dihydroxybenzaldehyde, have been shown to act as competitive inhibitors of tyrosinase. brieflands.com
Noncompetitive Inhibition : The inhibitor binds to a site on the enzyme other than the active site (an allosteric site). This binding changes the enzyme's conformation, reducing its efficiency. Benzaldehyde itself has been identified as a partial noncompetitive inhibitor of tyrosinase. nih.gov
Mixed-type Inhibition : The inhibitor can bind to both the free enzyme and the enzyme-substrate complex, affecting both the binding of the substrate and the catalytic rate. This mechanism has been observed in benzaldehyde thiosemicarbazones acting on tyrosinase. acs.org
These inhibition mechanisms are crucial for the rational design of new therapeutic agents and modulators of biological pathways. mdpi.comnih.gov
Roles in Medicinal Chemistry and Agrochemical Development
There is currently no specific information available in the reviewed scientific literature detailing the roles of this compound as a key scaffold or active compound in medicinal chemistry or agrochemical development.
Applications as Biochemical Probes
Information regarding the application of this compound as a biochemical probe is not available in the current body of scientific literature.
Material Science and Engineering Applications
Precursor in Polymer and Coating Synthesis
The multifunctional nature of 3-Hydroxy-4-(hydroxymethyl)benzaldehyde makes it a compelling candidate as a monomer for the synthesis of advanced polymers and coatings. Its phenolic and aldehyde functionalities are characteristic of monomers used in the production of phenolic resins and other thermosets.
Notably, the structure is suitable for the synthesis of benzoxazine (B1645224) resins, a class of high-performance phenolic thermosets known for their excellent mechanical properties, high thermal stability, good dielectric properties, and low water absorption. researchgate.net Benzoxazine monomers are typically synthesized through a Mannich condensation reaction involving a phenol (B47542), a primary amine, and formaldehyde (B43269). researchgate.net Research has demonstrated the successful use of structurally similar, bio-based phenols like vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde) and isoeugenol (B1672232) to create high-performance benzoxazine resins with high glass transition temperatures and thermal decomposition temperatures. rsc.org Given that this compound possesses the requisite phenolic hydroxyl group, it could serve as the phenol source in benzoxazine synthesis, leading to novel polybenzoxazines with potentially tailored properties. These polymers are strong candidates for advanced coating applications, offering enhanced hydrophobicity and significant anticorrosion efficiency. researchgate.net
Furthermore, related hydroxybenzaldehydes have been used to create other polymer structures. For example, 4-hydroxybenzaldehyde (B117250) has been used in the synthesis of oligo-4-hydroxybenzaldehyde through oxidative polycondensation and in the preparation of terpolymer resins with formaldehyde and biuret. orientjchem.orgresearchgate.net These studies establish a precedent for the polymerization of hydroxybenzaldehydes, suggesting that this compound could be similarly employed to create novel oligomers and polymers with unique architectures and properties.
Potential in Functional Material Development
The development of functional materials, which possess specific, inherent properties beyond their structural role, is a key area of material science. The molecular structure of this compound suggests its potential for creating materials with valuable functional characteristics, particularly antioxidant and antimicrobial properties.
The phenolic hydroxyl group is a well-known antioxidant moiety. Polymers incorporating phenolic compounds can effectively scavenge free radicals, which is a desirable property for materials used in biomedical applications and food packaging. nih.gov Natural antioxidants, including phenolic aldehydes like vanillin, have been investigated for creating antioxidant polymers for biomedical uses. nih.gov The presence of the phenolic -OH group in this compound provides a strong basis for its use as a monomer in the synthesis of antioxidant polymers, which can inhibit the effects of oxidative stress. sigmaaldrich.com
Additionally, derivatives of hydroxybenzaldehydes have shown significant antimicrobial activity. Schiff bases (imines) synthesized from hydroxybenzaldehydes are a class of compounds extensively studied for their biological activities. dergipark.org.tr For instance, aroyl hydrazones derived from 4-hydroxy-3-methoxy-benzaldehyde have demonstrated antimicrobial activity against bacteria such as Staphylococcus aureus and Escherichia coli. rsc.org Similarly, terpolymers based on p-hydroxybenzaldehyde oxime have been shown to be potent antifungal and antibacterial agents. researchgate.net This indicates that this compound could serve as a foundational molecule for developing new antimicrobial polymers and materials, which are in high demand for medical devices, surface coatings, and consumer products.
Opto-Electrical and Nonlinear Optical (NLO) Material Research (based on related compounds)
Organic materials with nonlinear optical (NLO) properties are of great interest for applications in laser technology, optical signal processing, and optoelectronics. researchgate.netmdpi.com While direct NLO studies on this compound are limited, extensive research on closely related benzaldehyde (B42025) derivatives demonstrates the high potential of this class of compounds. The NLO response in these organic molecules often arises from a "push-pull" electronic structure, where an electron-donating group and an electron-accepting group are connected by a π-conjugated system.
Several studies have highlighted the NLO properties of hydroxybenzaldehyde derivatives. A novel organic crystal, 3-Hydroxy Benzaldehyde-N-methyl 4-Stilbazolium Tosylate (3-HBST), was synthesized and found to exhibit a second-harmonic generation (SHG) efficiency 24 times higher than that of the standard NLO material urea. researchgate.net Similarly, crystals of 3-methoxy-4-hydroxy-benzaldehyde (MHBA, or isovanillin), which is structurally very similar to the target compound, have been identified as promising candidates for frequency-doubling laser materials. nih.gov Computational studies on MHBA revealed that the electron-donating –OH group and the electron-accepting –CHO group play crucial roles in its large second-order polarizabilities. rsc.org
The table below summarizes the SHG efficiency of several benzaldehyde derivatives compared to urea, a common reference material.
| Compound | Relative SHG Efficiency (vs. Urea) | Source |
| 3-Hydroxy Benzaldehyde-N-methyl 4-Stilbazolium Tosylate (3-HBST) | 24x | researchgate.net |
| 2-chloro-3,4-dimethoxy-4′-nitrostilbene (a stilbene (B7821643) congener) | >32x | researchgate.net |
| 4-dimethylamino-4′-nitrostilbene (DANS) | ~61x (measured), 750-1250x (reported) | researchgate.net |
These findings strongly suggest that this compound, possessing both hydroxyl (donor) and aldehyde (acceptor) groups on a benzene (B151609) ring, is a promising scaffold for designing novel NLO materials.
Crystallization for Industrial Applications
The ability to grow large, high-quality single crystals is essential for the practical application of NLO and opto-electrical materials. Various crystal growth techniques have been successfully applied to benzaldehyde derivatives, indicating a pathway for the industrial-scale crystallization of this compound.
Common methods reported for growing crystals of related compounds include:
Slow Evaporation Solution Growth: This technique has been used to grow single crystals of 3-methoxy-4-hydroxy-benzaldehyde (MHBA) and 4-hydroxy benzaldehyde-N-methyl 4-stilbazolium tosylate (HBST). rsc.orgnih.gov It involves dissolving the compound in a suitable solvent and allowing the solvent to evaporate slowly at a constant temperature, leading to the formation of crystals.
Slow Cooling Method: This conventional method was employed to grow crystals of 3-Hydroxy Benzaldehyde-N-methyl 4-Stilbazolium Tosylate (3-HBST). researchgate.net
Vertical Bridgman Technique: This melt growth method has been used to grow organic nonlinear optical crystals like 3-Hydroxy-4-methoxy benzaldehyde (3H4MB), also known as isovanillin. rsc.org
The crystalline perfection and lattice parameters of these grown crystals are typically analyzed using single-crystal and powder X-ray Diffraction (XRD) analysis. researchgate.netrsc.org The successful application of these diverse crystallization methods to structurally similar molecules suggests that they could be adapted for the controlled, large-scale production of this compound crystals for various industrial applications.
Applications in Electronic and Optical Materials
The inherent properties of this compound and its derivatives make them suitable for a range of applications in electronic and optical materials. The research into their NLO properties directly points to their use in optoelectronic devices, such as frequency doublers and electro-optical switches. researchgate.net
Studies on 3-Hydroxy-4-methoxy benzaldehyde (isovanillin) have confirmed its suitability for opto-electrical applications. rsc.org Crystals of this material were found to be optically transparent in the visible and near-infrared regions (360 to 1100 nm) with a wide bandgap of 3.45 eV. rsc.org Its dielectric properties were also characterized, further supporting its potential in electronic components. rsc.org Organic NLO materials are foundational to technologies like optical data storage and image processing. mdpi.com The combination of hydroxyl and aldehyde functional groups on the aromatic ring of this compound provides the necessary electronic asymmetry for such applications, particularly when incorporated into larger, highly conjugated molecular systems.
Future Directions and Emerging Research Areas
Exploration of Novel Derivatives with Enhanced Bioactivity
The core structure of 3-Hydroxy-4-(hydroxymethyl)benzaldehyde serves as an excellent scaffold for developing new therapeutic agents. Research on similar phenolic aldehydes has shown that they can be chemically modified to produce derivatives with significant biological effects. For instance, compounds like 4-hydroxy-3-methylbenzaldehyde (B106927) have been used to synthesize coumarin (B35378) derivatives that exhibit antimicrobial and antifungal properties researchgate.net.
The strategy involves using the existing functional groups as points of attachment for other chemical moieties, leading to a diverse library of new compounds. These derivatives are then screened for various biological activities. Studies on related structures, such as sulfonic acid-based imines, have demonstrated good antioxidant activity and the ability to interact with DNA, which is a primary target for many drugs dergipark.org.tr. The development of such derivatives from this compound could yield new compounds with potential applications in medicine.
| Parent Scaffold Type | Derivative Class Example | Observed Bioactivity |
| Phenolic Aldehyde | Coumarins | Antimicrobial, Antifungal researchgate.net |
| Hydroxybenzenesulfonic Acid | Imines (Schiff Bases) | Antioxidant, DNA Binding dergipark.org.tr |
| Phenolic Aldehyde | Chalcones, Flavanones | Antioxidant, Anticancer thegoodscentscompany.com |
Advanced Catalytic Applications
While this compound is more commonly a product of chemical reactions, its functional groups suggest potential roles in catalysis. The phenolic hydroxyl group can influence electronic effects on the aromatic ring, and the entire molecule could act as a ligand in organometallic catalysis.
More prominently, the synthesis of this compound and its relatives is increasingly reliant on advanced catalytic methods. For example, the oxidation of p-cresol (B1678582) to p-hydroxybenzaldehyde can be achieved with high efficiency using heterogeneous catalysts like copper-manganese oxides . These catalysts are often reusable, which aligns with the principles of green chemistry. The development of selective and efficient catalysts is crucial for the industrial production of hydroxybenzaldehydes, enabling high yields and minimizing waste .
Theoretical and Computational Predictions of New Properties
Modern computational chemistry offers powerful tools for predicting the properties and reactivity of molecules like this compound without the need for extensive laboratory experiments. Techniques such as Density Functional Theory (DFT) can be used to model the molecule's electronic structure and predict its behavior in chemical reactions.
Key properties that can be calculated include the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which provide insights into the molecule's reactivity. Molecular Electrostatic Potential (MESP) maps can identify the electron-rich and electron-poor regions of the molecule, predicting sites for nucleophilic and electrophilic attack. While specific studies on this compound are emerging, research on analogous compounds provides a framework for these computational investigations.
| Computational Method | Predicted Property | Significance |
| Density Functional Theory (DFT) | HOMO-LUMO Energy Gap | Indicates chemical reactivity and stability. |
| Time-Dependent DFT (TD-DFT) | Electronic Absorption Spectra (UV-Vis) | Predicts how the molecule interacts with light. |
| Molecular Electrostatic Potential (MESP) | Electron Density Distribution | Identifies reactive sites for chemical modification. |
Sustainable and Scalable Synthesis Methods
The chemical industry is moving towards more environmentally friendly processes, and the synthesis of this compound is no exception. "Green chemistry" principles are being applied to reduce waste, avoid hazardous solvents, and improve energy efficiency.
One promising approach is the use of solvent-free reactions or the replacement of traditional organic solvents with water. The Vilsmeier-Haack reaction, a method for introducing a formyl group onto an aromatic ring, has been successfully carried out under solvent-free conditions, resulting in good yields and significantly shorter reaction times ajrconline.org. Furthermore, the use of heterogeneous catalysts that can be easily separated from the reaction mixture and reused is a key strategy for developing sustainable and scalable manufacturing processes . Research is focused on optimizing these methods to make the production of this and related compounds both economically viable and environmentally responsible.
Expanding Applications in Specialized Chemical Production
Hydroxybenzaldehydes are valuable intermediates in the manufacturing of a wide range of specialized chemicals. They are considered important building blocks for pharmaceuticals, agricultural chemicals, and dyes . For example, the isomeric compound 4-Hydroxy-3-(hydroxymethyl)benzaldehyde is known as an impurity in the production of Salbutamol, a widely used medication nih.gov. This highlights the relevance of these structures in the pharmaceutical industry.
The unique combination of functional groups in this compound makes it a useful starting material for creating more complex molecules bldpharm.com. As research uncovers new derivatives with valuable properties, its importance as a key intermediate in fine chemical production is expected to grow. Its potential use in creating polymers and other advanced materials is also an area of active investigation.
| Industry | Application of Hydroxybenzaldehydes |
| Pharmaceutical | Intermediates for Active Pharmaceutical Ingredients (APIs) |
| Agrochemical | Building blocks for pesticides and herbicides |
| Dyes and Pigments | Precursors for colorants |
| Flavors & Fragrances | Synthesis of aromatic compounds (e.g., isovanillin) nist.gov |
Conclusion
Summary of Current Research Status
Prospects for Future Academic Inquiry
The scarcity of data on 3-Hydroxy-4-(hydroxymethyl)benzaldehyde presents numerous opportunities for future research. Key areas for academic inquiry include:
Development of efficient and selective synthetic routes: Establishing a reliable and high-yielding synthesis would be the first crucial step to enable further studies.
Thorough chemical and physical characterization: Detailed spectroscopic analysis (NMR, IR, MS) and determination of its physicochemical properties are essential for a complete understanding of the molecule.
Exploration of its reactivity: Investigating the reactivity of its functional groups, both individually and in concert, could reveal novel synthetic applications.
Investigation of its biological activities: Screening for antioxidant, anti-inflammatory, antimicrobial, and enzyme inhibitory activities could uncover potential pharmacological applications.
Synthesis and evaluation of its derivatives: The preparation and biological testing of derivatives could lead to the discovery of new compounds with enhanced or novel activities.
Screening for its natural occurrence: A systematic investigation of plant extracts, particularly from species known to produce other hydroxybenzaldehydes, might lead to its discovery as a natural product.
Q & A
Basic Research Questions
Q. What are the key spectroscopic techniques for structural characterization of 3-Hydroxy-4-(hydroxymethyl)benzaldehyde?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to identify hydroxyl (-OH), hydroxymethyl (-CHOH), and aldehyde (-CHO) functional groups. For example, the aldehyde proton typically resonates at δ 9.8–10.2 ppm, while aromatic protons appear between δ 6.5–8.0 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak at m/z 166.0630 (CHO) and fragmentation patterns indicative of aldehyde and hydroxyl groups .
- Infrared Spectroscopy (IR) : Detect O-H stretching (~3200–3600 cm), aldehyde C=O (~1700 cm), and aromatic C=C (~1450–1600 cm) .
Q. What synthetic routes are optimal for producing this compound in a laboratory setting?
- Methodological Answer :
- Stepwise Functionalization : Start with 4-hydroxybenzaldehyde derivatives. Introduce hydroxymethyl groups via Friedel-Crafts alkylation using paraformaldehyde and acidic catalysts (e.g., HSO) .
- Protection-Deprotection Strategies : Protect hydroxyl groups with acetyl or tert-butyldimethylsilyl (TBDMS) ethers during synthesis to prevent unwanted side reactions .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate high-purity product (>98%) .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer :
- Storage : Keep in amber glass vials under inert gas (N or Ar) at –20°C to prevent oxidation of the aldehyde group .
- Handling : Use nitrile gloves and fume hoods to avoid dermal/ocular exposure. In case of contact, rinse eyes with water for 15 minutes and wash skin with soap .
- Decomposition Risks : Monitor for yellowing (indicator of aldehyde oxidation); stabilize with antioxidants like BHT (butylated hydroxytoluene) .
Advanced Research Questions
Q. How can conflicting bioactivity data for this compound across studies be resolved?
- Methodological Answer :
- Standardized Assay Conditions : Re-evaluate bioactivity (e.g., antimicrobial, antioxidant) under controlled parameters (pH, temperature, solvent) to isolate variables. For example, discrepancies in MIC (Minimum Inhibitory Concentration) values may arise from DMSO solvent effects .
- Orthogonal Validation : Cross-validate results using multiple assays (e.g., disc diffusion vs. microbroth dilution for antimicrobial activity) .
- Meta-Analysis : Aggregate data from independent studies to identify trends, adjusting for batch-to-batch purity variations (HPLC purity ≥95% recommended) .
Q. What computational approaches predict the reactivity of this compound in nucleophilic addition reactions?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (FMOs) to identify nucleophilic/electrophilic sites. The aldehyde carbon (LUMO) is the primary electrophilic center .
- Molecular Dynamics (MD) Simulations : Model solvent effects (e.g., water vs. ethanol) on reaction kinetics. Polar solvents stabilize transition states in aldol condensations .
- Machine Learning : Train models on existing reaction databases (e.g., Reaxys) to predict regioselectivity in multi-step syntheses .
Q. What strategies mitigate interference from this compound degradation products in HPLC analysis?
- Methodological Answer :
- Column Selection : Use C18 reverse-phase columns with acidic mobile phases (0.1% formic acid) to improve peak resolution for aldehydes and their oxidation byproducts .
- Derivatization : React the aldehyde group with 2,4-dinitrophenylhydrazine (DNPH) to form stable hydrazones, enhancing UV detection sensitivity .
- Mass Spectrometry Coupling : Pair HPLC with tandem MS (HPLC-MS/MS) to differentiate degradation products (e.g., carboxylic acids) via unique fragmentation patterns .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
